molecular formula C8H6F3NO3 B1611723 2-Hydroxy-4-methyl-6-(trifluoromethyl)nicotinic acid CAS No. 910442-22-7

2-Hydroxy-4-methyl-6-(trifluoromethyl)nicotinic acid

Cat. No. B1611723
CAS RN: 910442-22-7
M. Wt: 221.13 g/mol
InChI Key: ZPCDIHWOWKYXGV-UHFFFAOYSA-N
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Description

2-Hydroxy-4-methyl-6-(trifluoromethyl)nicotinic acid is a chemical compound that belongs to the class of nicotinic acid derivatives. It is also known as flufenamic acid and is widely used in scientific research for its various applications.

Mechanism of Action

Flufenamic acid inhibits the activity of cyclooxygenase enzymes by binding to their active site and preventing the conversion of arachidonic acid to prostaglandins. It also inhibits the activity of TRPM7 channels by blocking their ion-conducting pore. The exact mechanism of action of flufenamic acid on calcium signaling is not well understood, but it is believed to affect the activity of various calcium channels and transporters.
Biochemical and Physiological Effects:
Flufenamic acid has been shown to have various biochemical and physiological effects. It has anti-inflammatory properties due to its inhibition of cyclooxygenase enzymes, which reduces the production of inflammatory prostaglandins. It also affects calcium signaling, which can have various physiological effects depending on the cell type and context. Flufenamic acid has been shown to inhibit cell proliferation and migration, which may have implications for cancer research.

Advantages and Limitations for Lab Experiments

Flufenamic acid is a widely used tool in scientific research due to its various applications. It is relatively easy to synthesize and can be produced in large quantities. However, it has some limitations as well. Flufenamic acid is not a selective inhibitor of cyclooxygenase enzymes and can inhibit other enzymes as well. It also has some off-target effects on ion channels and transporters, which can complicate data interpretation.

Future Directions

There are many future directions for research on 2-Hydroxy-4-methyl-6-(trifluoromethyl)nicotinic acid. One potential direction is to develop more selective inhibitors of cyclooxygenase enzymes that do not have off-target effects. Another direction is to study the role of calcium signaling in various physiological processes using flufenamic acid as a tool. Finally, flufenamic acid could be used to study the role of ion channels and transporters in various cellular processes.

Scientific Research Applications

Flufenamic acid is widely used in scientific research for its various applications. It is commonly used as an inhibitor of cyclooxygenase (COX) enzymes, which are responsible for the production of inflammatory prostaglandins. Flufenamic acid has also been shown to inhibit the activity of TRPM7 channels, which are involved in various cellular processes such as cell proliferation and migration. In addition, flufenamic acid has been used as a tool to study the role of calcium signaling in various physiological processes.

properties

IUPAC Name

4-methyl-2-oxo-6-(trifluoromethyl)-1H-pyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6F3NO3/c1-3-2-4(8(9,10)11)12-6(13)5(3)7(14)15/h2H,1H3,(H,12,13)(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPCDIHWOWKYXGV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)NC(=C1)C(F)(F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6F3NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10587958
Record name 4-Methyl-2-oxo-6-(trifluoromethyl)-1,2-dihydropyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10587958
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

910442-22-7
Record name 4-Methyl-2-oxo-6-(trifluoromethyl)-1,2-dihydropyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10587958
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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